
Crocetin dialdehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Crocetin dialdehyde is an apo carotenoid diterpenoid compound arising from oxidative degradation of the beta,beta-carotene skeleton at the 8- and 8'-positions. It is an enal, a dialdehyde and an apo carotenoid diterpenoid.
Aplicaciones Científicas De Investigación
1. Enzymatic Conversion and Biochemical Analysis
Crocetin dialdehyde, generated from the cleavage of zeaxanthin, is an important precursor in crocetin production, a process catalyzed by aldehyde dehydrogenases (ALDHs). Gómez-Gómez et al. (2018) reported the enzymatic activity of various ALDHs over crocetin dialdehyde, revealing insights into the structural modeling and docking calculations. This study elucidates the specificity of ALDHs in the conversion process, highlighting the biochemical pathways involved in crocetin synthesis (Gómez-Gómez et al., 2018).
2. Microbial Production and Genetic Engineering
Wang et al. (2019) demonstrated the construction of Escherichia coli cell factories for crocin biosynthesis, a significant step in microbial production of crocetin and its derivatives. This study involved engineering E. coli with zeaxanthin-cleaving dioxygenases and glycosyltransferases, leading to successful crocetin dialdehyde synthesis and subsequent production of crocetin and crocin-5 (Wang et al., 2019).
3. Therapeutic Applications
The potential of crocetin in medical applications has been explored in various studies. Chen et al. (2015) investigated the anti-inflammatory effects of crocetin in a rodent tumor model, highlighting its role in downregulating proinflammatory cytokines and inhibiting COX-2 expression in cervical cancer cells (Chen et al., 2015).
4. Metabolic Engineering for Apocarotenoid Production
Ahrazem et al. (2022) presented an approach to engineer tomatoes for high levels of saffron apocarotenoids, including crocins and picrocrocin, derived from crocetin dialdehyde. This metabolic engineering technique resulted in tomatoes with enhanced antioxidant capacity and potential therapeutic applications in neurological disorders (Ahrazem et al., 2022).
Propiedades
Nombre del producto |
Crocetin dialdehyde |
|---|---|
Fórmula molecular |
C20H24O2 |
Peso molecular |
296.4 g/mol |
Nombre IUPAC |
(2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedial |
InChI |
InChI=1S/C20H24O2/c1-17(11-7-13-19(3)15-21)9-5-6-10-18(2)12-8-14-20(4)16-22/h5-16H,1-4H3/b6-5+,11-7+,12-8+,17-9+,18-10+,19-13+,20-14+ |
Clave InChI |
YHCIKUXPWFLCFN-QHUUTLAPSA-N |
SMILES isomérico |
C/C(=C\C=C\C=C(\C=C\C=C(\C=O)/C)/C)/C=C/C=C(/C=O)\C |
SMILES |
CC(=CC=CC=C(C)C=CC=C(C)C=O)C=CC=C(C)C=O |
SMILES canónico |
CC(=CC=CC=C(C)C=CC=C(C)C=O)C=CC=C(C)C=O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-cyclopropyl-6-fluoro-7-[(8Z)-8-methoxyimino-2,6-diazaspiro[3.4]octan-6-yl]-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B1248419.png)
![zinc;3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate](/img/structure/B1248420.png)

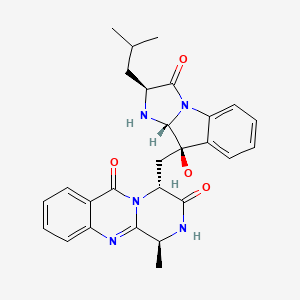
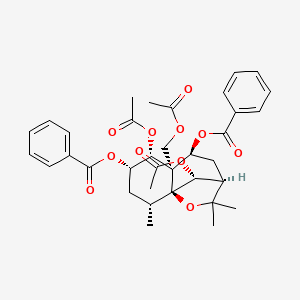

![2-Methyl-4-hydroxy-7-methoxy-5H-[1]benzopyrano[4,3-b]pyridine-5-one](/img/structure/B1248429.png)
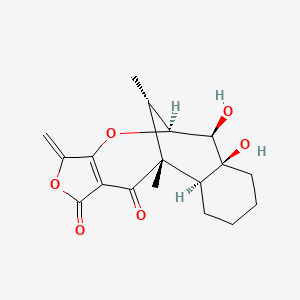
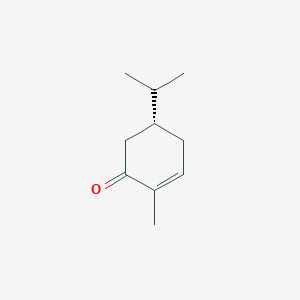
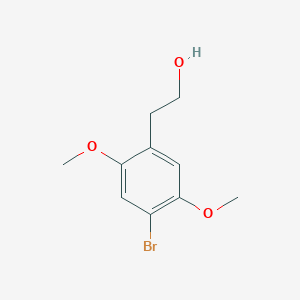

![17-Ethoxy-7,15,19-trihydroxypentacyclo[10.7.1.02,11.03,8.016,20]icosa-1,3(8),4,6,12(20),13,15-heptaen-9-one](/img/structure/B1248440.png)
